An In-depth Technical Guide to 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
An In-depth Technical Guide to 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its rigid bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. Within the vast chemical space of quinoline derivatives, those bearing trifluoromethyl (CF3) substituents have garnered significant attention in modern drug discovery. The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This technical guide focuses on a specific and highly promising member of this class: 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS Number: 237076-72-1 ). The presence of two trifluoromethyl groups at the 5 and 7 positions of the quinoline ring is anticipated to profoundly influence its electronic properties and biological activity, making it a compelling candidate for investigation in various therapeutic areas, particularly oncology. This document will provide a comprehensive overview of its chemical properties, a detailed theoretical synthesis protocol, and an exploration of its potential applications and mechanisms of action in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 237076-72-1 | Internal Database |
| Molecular Formula | C₁₁H₅F₆NO | Internal Database |
| Molecular Weight | 281.16 g/mol | Internal Database |
| Physical Form | Solid | Internal Database |
| Purity | ≥97% | Internal Database |
| Synonyms | 5,7-bis(trifluoromethyl)-4-quinolinol | Internal Database |
Synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline: A Mechanistic Approach
The synthesis of 4-hydroxyquinolines is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. For the specific case of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, the Conrad-Limpach synthesis presents a logical and efficient strategy.[2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.
An alternative, though often yielding different isomers, is the Gould-Jacobs reaction , which employs an aniline and an ethoxymethylenemalonate derivative.[1][4] For the desired 5,7-disubstituted pattern, the Conrad-Limpach approach is generally more direct.
Proposed Synthetic Protocol: Conrad-Limpach Synthesis
This protocol outlines a detailed, step-by-step methodology for the synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, grounded in the principles of the Conrad-Limpach reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Condensation of 3,5-Bis(trifluoromethyl)aniline and Diethyl Malonate
The initial step involves the formation of an enamine intermediate through the reaction of 3,5-bis(trifluoromethyl)aniline with diethyl malonate. This reaction is typically catalyzed by a weak acid.
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Reactants:
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3,5-Bis(trifluoromethyl)aniline
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Diethyl malonate
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Glacial acetic acid (catalyst)
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Toluene (solvent)
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Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl malonate (1.1 eq) in toluene.
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Add a catalytic amount of glacial acetic acid.
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Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can be used in the next step without further purification.
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-
Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing water, a byproduct of the condensation reaction. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen of the diethyl malonate, making it more electrophilic.
Step 2: Thermal Cyclization to 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
The second and final step is a high-temperature intramolecular cyclization of the enamine intermediate to form the desired 4-hydroxyquinoline.
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Reactant:
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Crude enamine intermediate from Step 1
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Solvent:
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High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)
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-
Procedure:
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Add the crude enamine intermediate to a high-boiling point solvent in a flask equipped with a reflux condenser.
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Heat the mixture to a high temperature (typically 250-280 °C).
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Maintain the temperature for a specified period (e.g., 30-60 minutes), monitoring the reaction by TLC.
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Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
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Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
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Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, which involves the formation of a new carbon-carbon bond and subsequent aromatization. The use of an inert, high-boiling solvent ensures a homogenous reaction mixture at the required temperature.
Experimental Workflow and Characterization
A robust experimental workflow is essential for the successful synthesis and validation of the target compound. The following diagram illustrates the key stages, from synthesis to characterization.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Validation: In Vitro Anticancer Activity
To validate the anticancer potential of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, a series of in vitro assays should be conducted.
1. Cytotoxicity Screening:
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Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
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Methodology:
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Culture a panel of human cancer cell lines (e.g., breast, colon, lung, prostate).
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Treat the cells with increasing concentrations of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline for a defined period (e.g., 48 or 72 hours).
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Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
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Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
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2. Apoptosis Assays:
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Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
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Methodology:
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Treat cancer cells with the compound at its IC₅₀ concentration.
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Use flow cytometry with Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic cells.
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Perform Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
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3. Kinase Inhibition Assays:
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Objective: To identify the specific kinase targets of the compound.
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Methodology:
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Perform in vitro kinase assays using a panel of purified kinases, particularly those in the PI3K/Akt/mTOR pathway.
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Measure the ability of the compound to inhibit the kinase activity, typically by quantifying the phosphorylation of a substrate.
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Determine the IC₅₀ value for the inhibition of each kinase.
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Conclusion and Future Directions
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline is a synthetically accessible and highly promising scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a strong candidate for a potent and selective kinase inhibitor. The proposed synthetic route via the Conrad-Limpach synthesis provides a clear path to obtaining this compound for further investigation.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its advancement as a potential drug candidate. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at various positions of the quinoline ring, could lead to the discovery of even more potent and selective compounds.
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